REACTION_CXSMILES
|
ClC(Cl)(Cl)COC(NC([N:12]1[CH2:15][CH:14]([NH:16][C:17](=[O:25])[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]1=[O:26])C(C)C)=O.C(=O)(O)[O-].[Na+]>C(O)(=O)C.[Zn]>[C:19]1([CH2:18][C:17]([NH:16][CH:14]2[CH2:15][NH:12][C:13]2=[O:26])=[O:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|
|
Name
|
1-[1-(2,2,2-Trichloroethoxycarbonylamino)-2-methylpropyl]-3-(2-phenylacetamido)-2-azetidinone
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)NC(C(C)C)N1C(C(C1)NC(CC1=CC=CC=C1)=O)=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
in 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the solution
|
Type
|
CUSTOM
|
Details
|
a mixed solvent of ethyl acetate, ethyl methyl ketone, water and formic acid (volume ratio 5:3:1:1)], isolated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)NC1C(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |